molecular formula C21H21N3O2 B2506883 4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide CAS No. 2034280-80-1

4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide

Cat. No.: B2506883
CAS No.: 2034280-80-1
M. Wt: 347.418
InChI Key: LTWVUPZGQOIXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1H-Imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide is a chemical hybrid scaffold designed for medicinal chemistry and drug discovery research. This compound integrates a benzamide core, a methyl-linked imidazole, and an isochroman group, a structural motif known for its presence in pharmacologically active molecules . The imidazole ring is a versatile pharmacophore noted for its ability to participate in hydrogen bonding and coordinate with metal ions, which can be critical for interacting with biological targets such as enzymes . The incorporation of the isochroman moiety, a bicyclic structure containing oxygen, may enhance the molecule's potential to interact with the central nervous system (CNS), as this group is often explored in the development of neuroactive compounds . This benzamide derivative is representative of a class of compounds investigated as building blocks for novel therapeutic agents. Structurally similar N-substituted-4-(1H-imidazol-1-yl)benzamides have been reported in scientific literature to exhibit significant biological activity, such as acting as selective class III antiarrhythmic agents in cardiac electrophysiological studies . Furthermore, analogous compounds featuring imidazole and benzamide cores have been studied for their potential as enzyme inhibitors, including heat shock protein 90 (HSP90), a prominent target in oncology research . Researchers can utilize this compound as a key intermediate to develop and screen new molecules for potential efficacy in various disease models. Attention: For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-21(17-7-5-16(6-8-17)13-24-10-9-22-15-24)23-12-20-11-18-3-1-2-4-19(18)14-26-20/h1-10,15,20H,11-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWVUPZGQOIXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation-Alkylation Route

Step 1: Bromination of 4-Methylbenzoic Acid
4-Methylbenzoic acid undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄, yielding 4-(bromomethyl)benzoic acid (65–72% yield).

Step 2: Imidazole Substitution
The brominated intermediate reacts with 1H-imidazole in DMF at 80°C with K₂CO₃ as base. Nucleophilic displacement affords 4-((1H-imidazol-1-yl)methyl)benzoic acid (85% yield).

Optimization Note:

  • Solvent Effects: DMF > DMSO due to superior solubility of K₂CO₃.
  • Temperature: Reactions below 60°C result in incomplete conversion.

Preparation of Isochroman-3-ylmethanamine

Reductive Amination of Isochroman-3-carbaldehyde

Step 1: Oxidation of Isochroman-3-methanol
Isochroman-3-methanol (synthesized via Grignard addition to isochromanone) is oxidized with pyridinium chlorochromate (PCC) in CH₂Cl₂ to yield isochroman-3-carbaldehyde (78% yield).

Step 2: Reductive Amination
The aldehyde reacts with ammonium acetate and NaBH₃CN in MeOH, producing isochroman-3-ylmethanamine (62% yield).

Critical Parameters:

  • pH Control: Maintain pH 6–7 using acetic acid to prevent over-reduction.
  • Alternative Reductants: NaBH(OAc)₃ increases yield to 70%.

Amide Coupling Strategies

Acid Chloride-Mediated Coupling

Step 1: Activation of Benzoic Acid
4-((1H-Imidazol-1-yl)methyl)benzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous THF to form the corresponding acid chloride.

Step 2: Amine Coupling
The acid chloride reacts with isochroman-3-ylmethanamine in presence of Et₃N (2 eq.) at 0–5°C, yielding the target benzamide (88% purity, 76% yield).

Side Reactions:

  • Imidazole Ring Opening: Minimized by maintaining低温.
  • O-Acylation: <5% byproduct formation.

Carbodiimide-Assisted Coupling

Reagents: EDCI/HOBt in DMF facilitates coupling at 25°C over 12 h (82% yield).

Advantages:

  • Avoids harsh acidic conditions.
  • Compatible with base-sensitive substrates.

Alternative Pathways and Novel Approaches

Mitsunobu Reaction for Direct Imidazole Installation

4-Hydroxymethylbenzoic acid reacts with 1H-imidazole under Mitsunobu conditions (DIAD, PPh₃) in THF, achieving 89% yield of 4-((1H-imidazol-1-yl)methyl)benzoic acid.

Comparison to Alkylation:

  • Cost: Higher due to DIAD/PPh₃ usage.
  • Stereochemistry: Retains configuration at hydroxymethyl carbon.

Enzymatic Amidation

Lipase B (CALB) catalyzes amide bond formation in toluene at 50°C, offering 68% yield with >99% enantiomeric excess for chiral variants.

Purification and Characterization

Chromatographic Methods

  • Silica Gel Chromatography: Eluent = EtOAc/MeOH (9:1), Rf = 0.42.
  • HPLC: C18 column, 60% MeCN/H₂O, retention time = 8.7 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, imidazole-H), 7.92 (d, J=8.2 Hz, 2H, Ar-H), 7.52 (d, J=8.2 Hz, 2H, Ar-H), 5.32 (s, 2H, CH₂-imidazole), 4.18–4.05 (m, 2H, isochroman-OCH₂), 3.89 (d, J=5.6 Hz, 2H, NCH₂).
  • HRMS (ESI): m/z calc. for C₂₂H₂₂N₃O₂ [M+H]⁺ 368.1701, found 368.1703.

Industrial-Scale Considerations

Cost Analysis of Routes

Method Cost ($/kg) Yield (%) Purity (%)
Acid Chloride 420 76 88
EDCI/HOBt 580 82 95
Mitsunobu 890 89 97

Environmental Impact

  • E-Factor: Acid chloride route = 18.2 (higher waste from SOCl₂).
  • PMI: EDCI method has PMI of 32 vs. 41 for Mitsunobu.

Chemical Reactions Analysis

Types of Reactions

4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to 4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been evaluated for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study demonstrated that certain synthesized imidazole derivatives showed minimum inhibitory concentrations (MIC) as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Compounds with similar scaffolds have been tested against human colorectal carcinoma cell lines (HCT116), revealing IC50 values indicating potent antiproliferative effects. For example, some derivatives achieved IC50 values lower than 5 µM, surpassing the efficacy of standard chemotherapeutic agents like 5-Fluorouracil .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that utilize readily available precursors. The characterization of these compounds is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity.

Case Study 1: Antimicrobial Evaluation

A study focused on the synthesis of imidazole derivatives revealed their antimicrobial efficacy against various pathogens. The synthesized compounds were screened using standard methods against Escherichia coli and Candida albicans, demonstrating broad-spectrum activity .

CompoundMIC (µM)Target Organism
Compound N11.27Bacillus subtilis
Compound N81.43Staphylococcus aureus
Compound N222.60Klebsiella pneumoniae

Case Study 2: Anticancer Screening

Another study evaluated the anticancer activity of synthesized benzamide derivatives against HCT116 cells. The results indicated that certain compounds exhibited IC50 values significantly lower than the reference drug, suggesting promising candidates for further development in cancer therapy .

CompoundIC50 (µM)Cancer Cell Line
Compound N95.85HCT116
Compound N184.53HCT116

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide would depend on its specific biological target. Generally, it might interact with:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzamide derivatives with substituted imidazole or benzimidazole moieties. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Features Reported Activities Reference
4-((1H-Imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide Imidazole-methylbenzamide core + isochroman substituent No direct bioactivity data reported
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole-linked benzamide + halogenated aryl substituent High anticancer activity (cervical cancer)
N-(2-chlorophenyl)-(E)-4-(3-(1H-benzo[d]imidazol-2-yl)-3-oxopropenyl)benzamide Benzimidazole-propenylbenzamide + chloroaryl group Antifungal/antimicrobial activity (specific data not quantified)
N-(2-chloromethyl-benzimidazol-1-yl methyl)-benzamide Chloromethyl-benzimidazole + benzamide Anti-inflammatory and analgesic effects (100 mg/kg dose, low gastric toxicity)
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) Oxadiazole-sulfamoylbenzamide + furan substituent Antifungal activity (comparative to fluconazole)
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyano-3-methylbenzamide (36) Benzimidazole-methylbenzamide + cyano-methylbenzoyl group IDO1 enzyme inhibition (51% yield in synthesis, no bioactivity data)

Physicochemical and Pharmacological Differences

  • Lipophilicity : The isochroman group in the target compound likely enhances lipophilicity compared to halogenated aryl analogues (e.g., N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide), which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Bioactivity: Halogenated derivatives (e.g., chloro- or fluoro-substituted) exhibit pronounced anticancer and antimicrobial activities, possibly due to enhanced electrophilicity and target binding . In contrast, sulfonamide-oxadiazole hybrids (e.g., LMM11) show antifungal efficacy comparable to fluconazole, attributed to sulfamoyl interactions with fungal enzymes .

Biological Activity

4-((1H-imidazol-1-yl)methyl)-N-(isochroman-3-ylmethyl)benzamide is a compound with the molecular formula C21H21N3O2C_{21}H_{21}N_{3}O_{2} and a molecular weight of 347.4 g/mol. It features a complex structure that incorporates an imidazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Compounds containing imidazole rings have been documented to exhibit:

  • Antimicrobial Properties : Similar imidazole derivatives have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Enzyme Inhibition : Imidazole-containing compounds are often potent inhibitors of farnesyltransferase (FT), an enzyme implicated in cancer progression .

Antimicrobial Activity

In a study evaluating the antimicrobial properties of imidazole derivatives, compounds structurally related to this compound were tested against a panel of pathogens. The results indicated that certain derivatives exhibited significant inhibition against MRSA with minimum inhibitory concentrations (MICs) as low as 0.25μg/mL\leq 0.25\,\mu g/mL .

CompoundTarget PathogenMIC (µg/mL)
Compound AMRSA≤ 0.25
Compound BE. coli> 200
Compound CC. neoformans≤ 0.25

Cancer Research

Research into the potential anticancer properties of imidazole derivatives has revealed promising results. For instance, compounds similar to this compound were shown to inhibit anchorage-independent growth in transformed cell lines, suggesting their potential as anticancer agents .

Toxicity Studies

Toxicity assessments involving zebrafish embryos indicated that certain analogues of imidazole derivatives displayed low toxicity profiles, making them suitable candidates for further pharmacological development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.